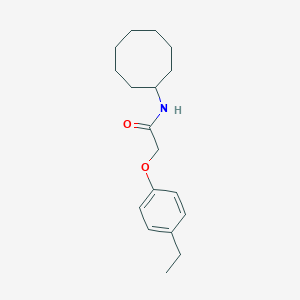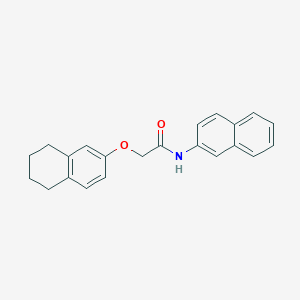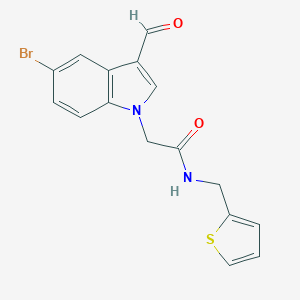![molecular formula C21H24N4O5 B297509 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide](/img/structure/B297509.png)
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide, also known as DMXAA, is a small molecule compound that has been extensively studied for its potential anti-cancer properties. DMXAA was first identified as a potent inducer of tumor necrosis factor-alpha (TNF-α) in mice, which led to its investigation as a potential anti-cancer agent.
作用机制
The exact mechanism of action of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide is not fully understood. However, it is known to activate the STING (stimulator of interferon genes) pathway, which leads to the production of pro-inflammatory cytokines, including TNF-α and interferon-beta (IFN-β). These cytokines are thought to contribute to the anti-cancer effects of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce tumor necrosis factor-alpha (TNF-α) and interferon-beta (IFN-β) production, as well as to inhibit angiogenesis. 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide has also been shown to increase the permeability of tumor blood vessels, which may contribute to its anti-cancer effects.
实验室实验的优点和局限性
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide has several advantages for lab experiments. It is a small molecule compound that is relatively easy to synthesize and purify. It has also been extensively studied in animal models, which provides a wealth of data for researchers to draw from. However, there are also limitations to the use of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide in lab experiments. It has been shown to have variable efficacy in different animal models and in different tumor types. In addition, the exact mechanism of action of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide is not fully understood, which makes it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for research on 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide. One area of interest is the development of analogs of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide that may have improved efficacy and/or reduced toxicity. Another area of interest is the investigation of the use of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Finally, the development of biomarkers to predict which patients may respond to 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide treatment is an important area of future research.
合成方法
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide was first synthesized in the 1990s by a group of scientists at the Auckland Cancer Society Research Centre in New Zealand. The synthesis of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide involves a series of chemical reactions starting from 3,4-dimethylaniline, which is reacted with ethyl chloroformate to yield the corresponding carbamate. The carbamate is then reacted with 3-methoxy-4-hydroxybenzaldehyde to form the Schiff base, which is subsequently reduced with sodium borohydride to yield the corresponding hydrazone. The hydrazone is then reacted with N-methyl-2-oxoacetamide to form 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide.
科学研究应用
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor regression in a variety of animal models, including mice, rats, and rabbits. 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide has also been shown to have anti-angiogenic properties, which may contribute to its anti-cancer effects. In addition to its anti-cancer properties, 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide has been investigated for its potential use as a radiation sensitizer and as an anti-viral agent.
属性
产品名称 |
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide |
|---|---|
分子式 |
C21H24N4O5 |
分子量 |
412.4 g/mol |
IUPAC 名称 |
N//'-[(E)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-N-methyloxamide |
InChI |
InChI=1S/C21H24N4O5/c1-13-5-7-16(9-14(13)2)24-19(26)12-30-17-8-6-15(10-18(17)29-4)11-23-25-21(28)20(27)22-3/h5-11H,12H2,1-4H3,(H,22,27)(H,24,26)(H,25,28)/b23-11+ |
InChI 键 |
QWTDYFJXMMXSEX-FOKLQQMPSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC)OC)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC)OC)C |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)


![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)

![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)

![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)

